5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
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Overview
Description
Adrenocorticotropic hormone (1-17), also known as Acth (1-17), is a peptide fragment derived from the larger adrenocorticotropic hormone. This compound is involved in the regulation of adrenal gland function and is a key player in the hypothalamic-pituitary-adrenal axis. Acth (1-17) has been studied for its role in stimulating the production of glucocorticoids, which are essential for stress response, metabolism, and immune function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acth (1-17) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Acth (1-17) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acth (1-17) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research or therapeutic purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize methionine residues within the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Acth (1-17) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and regulation of adrenal gland function.
Medicine: Explored for its potential therapeutic applications in treating adrenal insufficiency and other endocrine disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
Mechanism of Action
Acth (1-17) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates a signaling cascade involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to the synthesis and release of glucocorticoids such as cortisol. These glucocorticoids play a crucial role in the body’s response to stress and regulation of metabolism .
Comparison with Similar Compounds
Acth (1-17) can be compared to other peptide fragments derived from adrenocorticotropic hormone, such as Acth (1-24) and Acth (1-39). While all these peptides share a common N-terminal sequence, their biological activities and receptor affinities differ. Acth (1-17) is unique in its specific activation of the melanocortin 2 receptor, making it a valuable tool for studying receptor-ligand interactions and adrenal gland function .
List of Similar Compounds
- Acth (1-24)
- Acth (1-39)
- α-Melanocyte-stimulating hormone (α-MSH)
- β-Melanocyte-stimulating hormone (β-MSH)
- γ-Melanocyte-stimulating hormone (γ-MSH)
Properties
Molecular Formula |
C95H145N29O23S |
---|---|
Molecular Weight |
2093.4 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106) |
InChI Key |
MXNMAFWEFLFAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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